An In-Depth Technical Guide to 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib (CAS Number 847949-56-8)
An In-Depth Technical Guide to 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib (CAS Number 847949-56-8)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib, a significant metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's chemical identity, offers a detailed plausible synthesis pathway, and presents robust analytical methodologies for its characterization and quantification. Furthermore, it explores the biological context of this metabolite, including its pharmacological activity and potential toxicological implications, supported by signaling pathway diagrams and experimental workflows. This guide aims to be an authoritative resource, grounded in scientific literature, to support further research and development in the field of oncology and medicinal chemistry.
Introduction: The Significance of Gefitinib and Its Metabolites
Gefitinib is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene.[1][2] By competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase, Gefitinib effectively blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[3] The clinical efficacy and safety of Gefitinib are intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism.
In vivo, Gefitinib undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[4] This biotransformation leads to the formation of several metabolites, one of which is 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib. Understanding the physicochemical properties, synthesis, and biological activity of such metabolites is paramount for a complete comprehension of the parent drug's disposition, efficacy, and potential for adverse effects. This guide focuses specifically on 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib, providing an in-depth technical resource for the scientific community.
Physicochemical Properties and Identification
A clear identification of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is the foundation for any scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | 2-((3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)amino)ethan-1-ol | [5] |
| CAS Number | 847949-56-8 | [5] |
| Molecular Formula | C20H22ClFN4O3 | [5] |
| Molecular Weight | 420.87 g/mol | [5] |
| Synonyms | M537194 | [6][7] |
| Appearance | White to Off-White Solid | [8] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |
Synthesis of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
While the direct synthesis of this specific metabolite is not extensively detailed in the public domain, a plausible and scientifically sound synthetic route can be devised based on established quinazoline chemistry. The proposed synthesis involves a two-step process starting from the key intermediate, 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol.
Step 1: Synthesis of the Key Intermediate: 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
The synthesis of this crucial precursor has been reported in the literature and typically involves the demethylation of a dimethoxyquinazoline derivative.[5]
Step 2: Alkylation with 2-((3-chloropropyl)amino)ethan-1-ol
The final step involves the alkylation of the hydroxyl group of the quinazoline intermediate with a suitable side chain. This is a standard Williamson ether synthesis.
Reaction Scheme:
Caption: Plausible final step in the synthesis of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib.
Detailed Protocol:
-
To a solution of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (K2CO3, 2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-((3-chloropropyl)amino)ethan-1-ol (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib.
Analytical Characterization
Robust analytical methods are essential for the unambiguous identification and quantification of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib in various matrices, including in-process control samples and biological fluids.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the analysis of Gefitinib and its related substances.[9]
Illustrative HPLC-UV Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with A: 20 mM ammonium acetate (pH 4.5) and B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 331 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice.
Exemplary LC-MS/MS Protocol:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard solution (e.g., a deuterated analog or a structurally similar compound).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A high-resolution C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Scan Type: Multiple Reaction Monitoring (MRM).
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Precursor Ion (m/z): 421.1 (for [M+H]+ of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib).
-
Product Ions (m/z): Characteristic fragment ions should be monitored. Based on the fragmentation of Gefitinib, key fragments would likely arise from the cleavage of the side chain.[10]
-
Fragmentation Pathway:
Caption: Predicted fragmentation of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib in MS/MS.
Biological Context and Activity
Role as a Metabolite of Gefitinib
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is a product of the oxidative metabolism of the morpholine ring of the parent drug, Gefitinib.[6] Its presence in plasma has been confirmed in patients undergoing Gefitinib therapy.[7]
Pharmacological Activity
Studies have shown that this metabolite retains some of the pharmacological activity of Gefitinib, albeit at a reduced potency.
| Activity | Gefitinib (IC50) | 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib (IC50) | Cell Line | Source |
| Inhibition of Cell Proliferation | 0.13 µM | 0.7 µM | H322 | [6] |
This data indicates that while the metabolite is less potent than the parent compound, it may still contribute to the overall pharmacological effect of Gefitinib treatment. The inhibition of EGFR autophosphorylation by this metabolite has also been demonstrated to be comparable to other major metabolites.[6]
EGFR Signaling Pathway
Gefitinib and its active metabolites exert their effects by inhibiting the EGFR signaling pathway. This pathway is a complex network that regulates cell growth, proliferation, and survival.
Caption: Inhibition of the EGFR signaling pathway by 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib.
Potential Toxicological Implications
The adverse effects of Gefitinib, such as skin rash and hepatotoxicity, are well-documented.[11] There is evidence to suggest that the plasma concentrations of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib are correlated with the incidence of Gefitinib-induced rash in NSCLC patients.[7] This highlights the importance of monitoring metabolite levels to better understand and potentially predict adverse drug reactions. However, in vitro studies on resistant cell lines suggest that this metabolite does not have an additive toxic effect at concentrations where Gefitinib is also largely ineffective.[6]
Conclusion
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is a key metabolite of Gefitinib with retained, albeit reduced, pharmacological activity. A thorough understanding of its synthesis, analytical characterization, and biological profile is crucial for a comprehensive assessment of the parent drug's clinical performance. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this and other metabolites in the therapeutic window of Gefitinib. Continued research in this area will undoubtedly contribute to the optimization of targeted cancer therapies and the improvement of patient outcomes.
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